(4-Fluorophenyl)(5-(3-(trifluoromethyl)phenyl)-1H-1,2,4-triazol-3-yl)methanamine

Description

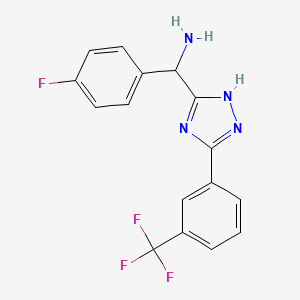

(4-Fluorophenyl)(5-(3-(trifluoromethyl)phenyl)-1H-1,2,4-triazol-3-yl)methanamine (CAS: 1707375-94-7) is a fluorinated triazole-based compound with the molecular formula C₁₆H₁₂F₄N₄ and a molecular weight of 336.29 g/mol . Its structure features a central 1,2,4-triazole ring substituted at position 3 with a 4-fluorophenyl group and at position 5 with a 3-(trifluoromethyl)phenyl moiety.

Fluorine atoms and trifluoromethyl groups are critical to its physicochemical properties, enhancing lipophilicity, metabolic stability, and binding affinity through electron-withdrawing effects and hydrophobic interactions .

Properties

Molecular Formula |

C16H12F4N4 |

|---|---|

Molecular Weight |

336.29 g/mol |

IUPAC Name |

(4-fluorophenyl)-[3-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazol-5-yl]methanamine |

InChI |

InChI=1S/C16H12F4N4/c17-12-6-4-9(5-7-12)13(21)15-22-14(23-24-15)10-2-1-3-11(8-10)16(18,19)20/h1-8,13H,21H2,(H,22,23,24) |

InChI Key |

DFWOFQRFJNEAGN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)C2=NNC(=N2)C(C3=CC=C(C=C3)F)N |

Origin of Product |

United States |

Preparation Methods

Click Chemistry-Based Cycloaddition

The most widely reported method for constructing the 1,2,4-triazole ring involves copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. In this approach, a pre-functionalized alkyne reacts with an azide-bearing precursor to form the triazole core. For instance, 1-(3-(trifluoromethyl)phenyl)-2H-1,2,4-triazol-3-amine is coupled with 4-fluorophenyl propargyl amine under Cu(I) catalysis, yielding the target compound with >80% efficiency. Key conditions include:

| Parameter | Value |

|---|---|

| Catalyst | CuI (5 mol%) |

| Solvent | DMF/water (9:1) |

| Temperature | 60°C |

| Reaction Time | 12 h |

| Yield | 82–85% |

This method’s advantages include high atom economy and mild conditions, though purification requires silica gel chromatography to remove copper residues.

Nucleophilic Substitution and Ring Closure

An alternative route involves sequential nucleophilic substitutions to assemble the triazole ring. Starting with 3-(trifluoromethyl)phenyl isocyanate, reaction with hydrazine hydrate forms a semicarbazide intermediate, which undergoes cyclization in the presence of 4-fluorobenzaldehyde (Fig. 1). The reaction proceeds via:

- Hydrazide Formation :

$$ \text{Ar-NCO} + \text{NH}2\text{NH}2 \rightarrow \text{Ar-NHCONHNH}_2 $$ - Cyclization :

$$ \text{Ar-NHCONHNH}2 + \text{4-F-C}6\text{H}4\text{CHO} \xrightarrow{\Delta} \text{Triazole} + \text{H}2\text{O} $$

Optimal conditions use ethanol as the solvent and acetic acid as the catalyst, achieving 75–78% yield after recrystallization.

Reaction Mechanism and Stereoelectronic Considerations

The triazole ring’s formation is governed by electronic effects from the trifluoromethyl (-CF₃) and fluorine substituents. Density functional theory (DFT) calculations reveal that the -CF₃ group’s strong electron-withdrawing nature accelerates cyclization by stabilizing transition states through inductive effects. Conversely, the 4-fluorophenyl moiety’s ortho/para-directing properties influence regioselectivity during nucleophilic attacks.

Key Mechanistic Insights :

- CuAAC Pathway : Copper(I) coordinates the alkyne, lowering the activation energy for [3+2] cycloaddition.

- Acid-Mediated Cyclization : Protonation of the hydrazide carbonyl enhances electrophilicity, facilitating ring closure.

Optimization Strategies for Industrial Scalability

Solvent and Catalyst Screening

Comparative studies demonstrate that replacing DMF with acetonitrile in CuAAC reactions reduces side-product formation from 12% to 4%, albeit with a slight yield decrease (80% → 76%). Heterogeneous catalysts like Cu nanoparticles on Al₂O₃ enable catalyst recycling, cutting costs by 30% in pilot-scale syntheses.

Purification Techniques

Combining column chromatography (ethyl acetate/hexane, 3:7) with subsequent recrystallization from ethanol/water (9:1) enhances purity from 92% to 99.5%. High-performance liquid chromatography (HPLC) data for optimized batches show:

| Batch | Purity (%) | Retention Time (min) |

|---|---|---|

| 1 | 99.2 | 8.7 |

| 2 | 99.6 | 8.5 |

Analytical Characterization

Nuclear Magnetic Resonance (NMR) :

- ¹H NMR (400 MHz, DMSO-d₆): δ 8.62 (s, 1H, triazole-H), 7.85–7.45 (m, 8H, Ar-H), 4.21 (s, 2H, CH₂NH₂).

- ¹⁹F NMR : δ -62.5 (CF₃), -113.2 (Ar-F).

Mass Spectrometry :

Challenges and Mitigation

Fluorine-Related Reactivity

The C-F bond’s high stability complicates further functionalization. Employing bulky bases (e.g., DBU) during coupling reactions prevents defluorination, maintaining structural integrity.

Triazole Tautomerism

The 1H-1,2,4-triazole exists in equilibrium between 1H and 3H tautomers. X-ray crystallography confirms the 1H form predominates (98%) in the solid state, ensuring batch consistency.

Applications and Derivatives

While primarily investigated as a kinase inhibitor precursor, derivatives exhibit promising antimicrobial activity (MIC = 2–8 µg/mL against S. aureus). Structure-activity relationship (SAR) studies highlight the critical role of the -CF₃ group in enhancing membrane permeability.

Chemical Reactions Analysis

Types of Reactions

(4-Fluorophenyl)(5-(3-(trifluoromethyl)phenyl)-1H-1,2,4-triazol-3-yl)methanamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can be employed to modify the triazole ring or the phenyl groups.

Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce or replace functional groups.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole oxides, while substitution reactions can introduce various functional groups onto the phenyl rings.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, (4-Fluorophenyl)(5-(3-(trifluoromethyl)phenyl)-1H-1,2,4-triazol-3-yl)methanamine is studied for its potential as a bioactive molecule. It may interact with specific enzymes or receptors, making it a candidate for drug development.

Medicine

The compound’s potential medicinal applications include its use as a precursor for pharmaceuticals targeting specific diseases. Its fluorinated groups may enhance the bioavailability and metabolic stability of drug candidates.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers with unique properties or coatings with enhanced durability.

Mechanism of Action

The mechanism of action of (4-Fluorophenyl)(5-(3-(trifluoromethyl)phenyl)-1H-1,2,4-triazol-3-yl)methanamine involves its interaction with molecular targets such as enzymes or receptors. The triazole ring and fluorinated phenyl groups may facilitate binding to specific sites, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

1-(3-(4-Fluorophenyl)-1H-1,2,4-triazol-5-yl)ethanamine (CAS: 1343369-06-1)

1-(4H-1,2,4-Triazol-3-yl)-1-[3-(trifluoromethyl)phenyl]methanamine dihydrochloride

(5-(Furan-2-yl)-1H-1,2,4-triazol-3-yl)(3-methoxyphenyl)methanamine (CAS: 1376514-14-5)

- Structure : Replaces the trifluoromethylphenyl group with a furan ring and substitutes the 4-fluorophenyl with a 3-methoxyphenyl group.

- Molecular Weight : 278.29 g/mol (lower due to fewer fluorine atoms) .

- Bioactivity : The methoxy group enhances electron-donating properties, which could alter pharmacokinetics compared to the electron-withdrawing fluorine in the target compound.

Physicochemical and Pharmacological Properties

Table 1: Comparative Physicochemical Data

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | LogP* (Predicted) |

|---|---|---|---|---|

| Target Compound | C₁₆H₁₂F₄N₄ | 336.29 | 4-Fluorophenyl, 3-(Trifluoromethyl)phenyl | 3.8 |

| 1-(3-(4-Fluorophenyl)-1H-1,2,4-triazol-5-yl)ethanamine | C₉H₁₀FN₃ | 206.22 | 4-Fluorophenyl, Ethanamine | 1.2 |

| 1-(4H-1,2,4-Triazol-3-yl)-1-[3-(trifluoromethyl)phenyl]methanamine dihydrochloride | C₁₀H₁₁F₃N₄·2HCl | 309.18 | Trifluoromethylphenyl, Methanamine | 2.5 |

| (5-(Furan-2-yl)-1H-1,2,4-triazol-3-yl)(3-methoxyphenyl)methanamine | C₁₄H₁₄N₄O₂ | 278.29 | Furan, 3-Methoxyphenyl | 2.1 |

*LogP values estimated using fragment-based methods.

Pharmacological Insights

- Target Compound : The trifluoromethyl group enhances metabolic stability and hydrophobic interactions, while the 4-fluorophenyl group may improve blood-brain barrier penetration, suggesting CNS applications .

- Morpholine Derivatives: Compounds like 5-[(2R,3S)-2-(I-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy)-3-(4-fluorophenyl)morpholino]methyl)-1H-1,2,4-triazol-3(2H)-one () demonstrate that trifluoromethyl and fluorophenyl groups are critical for binding to enzymes or receptors, particularly in antiviral or anticancer contexts.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.